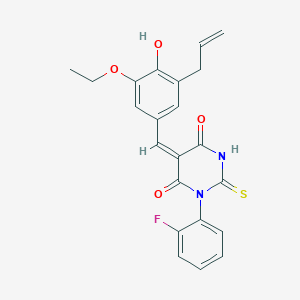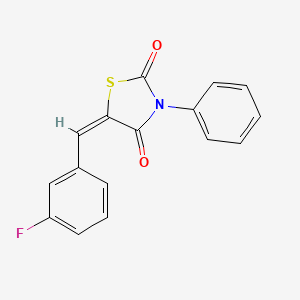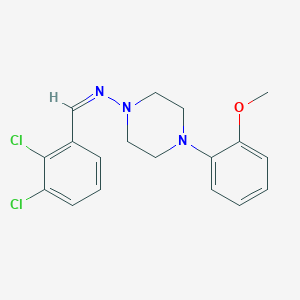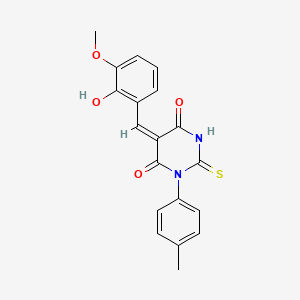![molecular formula C21H15N3O3 B5916373 4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B5916373.png)
4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole, commonly known as NNK, is a potent carcinogen found in tobacco smoke. NNK is formed during the curing and processing of tobacco leaves and has been identified as one of the major contributors to lung cancer in smokers. NNK has also been found to cause tumors in other organs such as the pancreas, liver, and bladder.
作用机制
NNK is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. NNK has been found to induce oxidative stress, inflammation, and DNA damage in cells, all of which contribute to the development of cancer.
Biochemical and Physiological Effects:
NNK has been shown to have a variety of biochemical and physiological effects on the body. It can induce DNA damage, inhibit DNA repair mechanisms, and promote cell proliferation. NNK has also been found to induce oxidative stress, inflammation, and apoptosis (programmed cell death) in cells.
实验室实验的优点和局限性
NNK is a potent carcinogen that can induce lung tumors in animal models. This makes it a useful tool for studying the mechanisms of lung cancer development. However, NNK is also highly toxic and can be difficult to handle in the laboratory. Additionally, the use of NNK in animal models raises ethical concerns and may not accurately reflect the effects of tobacco smoke on humans.
未来方向
There are several areas of future research related to NNK. One area of focus is the development of new strategies for smoking cessation that target the carcinogenic properties of NNK. Researchers are also investigating the use of NNK as a biomarker for lung cancer risk and the development of new diagnostic tools for lung cancer. Finally, there is ongoing research into the mechanisms of NNK-induced carcinogenesis and the development of new therapies for lung cancer.
合成方法
NNK can be synthesized in the laboratory by reacting nicotine with nitrite in the presence of acid. The reaction produces a nitrosamine intermediate, which is then converted to NNK by heating in the presence of a catalyst. NNK can also be synthesized by reacting 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK’s precursor) with furfuryl alcohol.
科学研究应用
NNK has been extensively studied for its carcinogenic properties and its role in the development of lung cancer. Researchers have used NNK to induce lung tumors in animal models to study the mechanisms of lung cancer development. NNK has also been used to investigate the effects of tobacco smoke on the body and to develop strategies for smoking cessation.
属性
IUPAC Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)20-14-13-19(27-20)12-11-17-15-23(18-9-5-2-6-10-18)22-21(17)16-7-3-1-4-8-16/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYNXDHBSCUBL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-diphenylpyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)

![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)


![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)




![2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5916370.png)